![molecular formula C17H16ClNO3 B15280804 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-chlorobenzyloxy)phenylboronic acid. This intermediate is then subjected to Suzuki-Miyaura coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- N’-Benzylidene-3-(2-[(2-chlorobenzyl)oxy]phenyl)-1H-pyrazole-5-carbohydrazide
- 2-[(2-Chlorobenzyloxy)phenyl]boronic acid
Uniqueness
Compared to these similar compounds, 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its specific structural features and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug design and the synthesis of specialized materials .
Propiedades
Fórmula molecular |
C17H16ClNO3 |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-8-4-6-12(9-10-16(19)20)17(15)22-11-13-5-2-3-7-14(13)18/h2-10H,11H2,1H3,(H2,19,20)/b10-9+ |
Clave InChI |
GAMPSMQECRNAEQ-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C/C(=O)N |
SMILES canónico |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


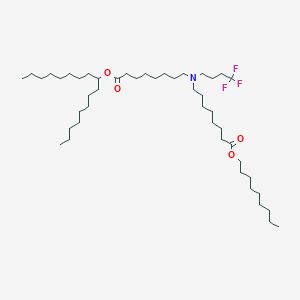

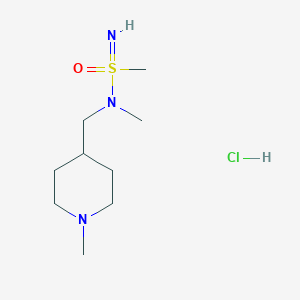
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
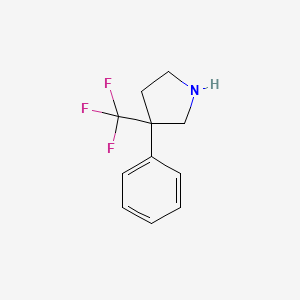
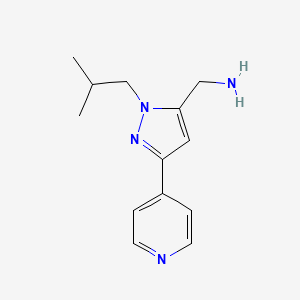
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
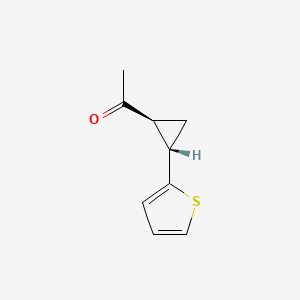

![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
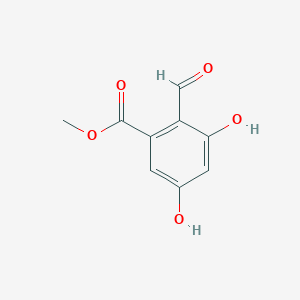

![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
